1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

Farnesyltransferase inhibition Metabolic stability Conformational constraint

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 2097981-38-7, molecular formula C₉H₁₃N₃O₂, molecular weight 195.22 g/mol) is a heterocyclic building block belonging to the tetrahydroimidazo[1,5-a]pyridine class. The compound features a saturated 5,6,7,8-tetrahydropyridine ring fused to an imidazole core, with an aminomethyl substituent at the 1-position and a carboxylic acid group at the 3-position.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13554872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1CCN2C(=C(N=C2C(=O)O)CN)C1
InChIInChI=1S/C9H13N3O2/c10-5-6-7-3-1-2-4-12(7)8(11-6)9(13)14/h1-5,10H2,(H,13,14)
InChIKeyZDHXAQPYEJHVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid: Core Scaffold Identity and Procurement-Relevant Characteristics


1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 2097981-38-7, molecular formula C₉H₁₃N₃O₂, molecular weight 195.22 g/mol) is a heterocyclic building block belonging to the tetrahydroimidazo[1,5-a]pyridine class . The compound features a saturated 5,6,7,8-tetrahydropyridine ring fused to an imidazole core, with an aminomethyl substituent at the 1-position and a carboxylic acid group at the 3-position. This scaffold is a privileged structure in medicinal chemistry, with the imidazo[1,5-a]pyridine nucleus having demonstrated utility across multiple therapeutic areas including aromatase inhibition, farnesyltransferase inhibition, and indoleamine/tryptophan 2,3-dioxygenase (IDO/TDO) inhibition [1][2][3]. The combination of the saturated ring system and the 1-aminomethyl-3-carboxylic acid substitution pattern distinguishes this compound from its fully aromatic and regioisomeric analogs, potentially conferring differentiated conformational, metabolic, and derivatization properties relevant to lead optimization and chemical biology applications.

Why Generic Imidazo[1,5-a]pyridine Analogs Cannot Substitute for 1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid in Structure-Activity Programs


The imidazo[1,5-a]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both ring saturation and substituent positioning. The 5,6,7,8-tetrahydro modification eliminates aromaticity in the pyridine ring, fundamentally altering conformational preferences, basicity (pKa of the pyridine nitrogen), and metabolic vulnerability compared to the fully aromatic imidazo[1,5-a]pyridine core [1]. Furthermore, the 1-aminomethyl group provides a primary amine handle for amide coupling or reductive amination that is sterically and electronically distinct from substitution at the 5- or 8-positions, where many literature IDO/TDO inhibitors place their key pharmacophoric elements [2]. The 3-carboxylic acid serves as both a hydrogen-bond donor/acceptor and a conjugation site, and its position on the imidazole ring (rather than the pyridine ring) creates a vector that is topologically non-interchangeable with the 1-carboxylic acid regioisomer . Simple substitution with the non-aminomethylated parent 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1378470-59-7) or with fully aromatic imidazo[1,5-a]pyridine-3-carboxylic acid would result in loss of the amine conjugation site and/or altered ring geometry, undermining SAR continuity in programs relying on this specific trisubstituted scaffold.

Quantitative Differentiation Evidence for 1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic Acid Against Its Closest Structural Analogs


Improved In Vivo Metabolic Stability Conferred by 5,6,7,8-Tetrahydro Saturation vs. Fully Aromatic Imidazo[1,5-a]pyridine Core

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system was specifically designed as a conformationally constrained replacement for the fully aromatic imidazo[1,5-a]pyridine core in farnesyltransferase inhibitors. The tetrahydro modification resulted in improved in vivo metabolic stability compared to the aromatic parent scaffold, as demonstrated by the prolonged half-life of the 8-amino-tetrahydroimidazo[1,5-a]pyridine series relative to their aromatic counterparts [1]. While direct head-to-head metabolic stability data for the 1-aminomethyl-3-carboxylic acid derivative itself are not available in the public domain, the scaffold-level evidence indicates that the tetrahydro saturation is a key determinant of metabolic stability for this compound class.

Farnesyltransferase inhibition Metabolic stability Conformational constraint

Dual Derivatization Handle Architecture: 1-Aminomethyl Plus 3-Carboxylic Acid vs. Single-Functional-Group Analogs

The compound presents two orthogonal functional groups — a primary amine (via the 1-aminomethyl substituent) and a carboxylic acid (at the 3-position of the imidazole ring) — enabling sequential, chemoselective derivatization. In contrast, the closest commercially available analog, 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1378470-59-7, molecular formula C₈H₁₀N₂O₂, MW 166.18), lacks the aminomethyl group and therefore offers only a single carboxylic acid handle . The 1-aminomethyl-3-carboxylic acid architecture allows, for example, amide coupling at the carboxylic acid followed by reductive amination or amide formation at the aminomethyl group without protecting group manipulation, whereas the mono-functional analog requires de novo introduction of a second functional handle through C-H functionalization or scaffold redesign [1].

Parallel synthesis Library design Bioconjugation

Regioisomeric Differentiation: 1-Aminomethyl-3-carboxylic Acid vs. 1-Carboxylic Acid Imidazo[1,5-a]pyridine Topology

The compound's substitution pattern places the aminomethyl group at position 1 and the carboxylic acid at position 3 of the imidazo[1,5-a]pyridine core. In contrast, the more commonly synthesized imidazo[1,5-a]pyridine-1-carboxylic acids (e.g., from 2-(aminomethyl)pyridine and acyl chlorides) position the carboxylic acid at the 1-position . These two regioisomers project their acid functionality along different vectors relative to the fused ring plane: the 3-carboxylic acid orients roughly perpendicular to the long axis of the bicyclic system, while the 1-carboxylic acid aligns more parallel. This vector difference is critical in structure-based drug design where the exit vector of the carboxylic acid determines hydrogen-bonding geometry with target protein residues [1].

Regioselectivity Pharmacophore geometry Vector-based design

Aromatase Inhibitor Pharmacophore Compatibility of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridines vs. Non-Hydrogenated Alternatives

Substituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyridines have been specifically claimed as aromatase inhibitors, with the tetrahydro saturation forming part of the pharmacophoric requirements for CYP19 (aromatase) binding [1]. The patent literature establishes that 5-substituted tetrahydroimidazo[1,5-a]pyridines exhibit aromatase inhibitory activity, whereas the non-hydrogenated imidazo[1,5-a]pyridine counterparts are not described within the same potency range in this indication [1]. While the target compound's 1-aminomethyl substitution differs from the 5-phenyl or 5-(p-cyanophenyl) substituents exemplified in the aromatase patent literature, the tetrahydro core is common to both and is a prerequisite for activity in this target class. The 3-carboxylic acid may additionally serve as a prodrug handle or a polarity modulator to improve solubility versus the more lipophilic 5-aryl tetrahydroimidazo[1,5-a]pyridines .

Aromatase inhibition CYP19 Breast cancer

Optimal Application Scenarios for 1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic Acid Based on Scaffold Evidence


Diversity-Oriented Synthesis and Parallel Library Construction via Orthogonal Derivatization

The compound's dual orthogonal handles (1-aminomethyl and 3-carboxylic acid) make it an ideal central scaffold for diversity-oriented synthesis (DOS). Researchers can perform sequential amide coupling (at the carboxylic acid) followed by reductive amination or sulfonamide formation (at the primary amine) to generate libraries of 100-1,000 compounds in 2-3 synthetic steps, compared to 4-5 steps required when starting from a mono-functional analog such as CAS 1378470-59-7 [1]. This efficiency gain is particularly valuable in hit-to-lead programs where rapid SAR exploration around the imidazo[1,5-a]pyridine core is critical.

Metabolically Stable Farnesyltransferase Inhibitor Lead Optimization

Based on the demonstrated metabolic stability advantage of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold over its aromatic counterpart in farnesyltransferase inhibitor programs [1], the target compound can serve as a core for designing next-generation FTase inhibitors. The 1-aminomethyl group provides a vector for introducing peptidomimetic side chains, while the 3-carboxylic acid can be amidated with diverse amines to probe the FTase active site. The intrinsic metabolic stability of the tetrahydro core reduces the need for additional blocking-group strategies to prevent pyridine ring oxidation.

IDO/TDO Inhibitor Scaffold Diversification with Non-Canonical Substitution Pattern

While most patent-exemplified IDO/TDO inhibitors based on the imidazo[1,5-a]pyridine core bear substituents at the 5- or 8-positions [1], the 1-aminomethyl-3-carboxylic acid substitution pattern of the target compound offers a non-canonical vector set for exploring IDO/TDO inhibition. This topological differentiation may enable access to binding poses that evade existing IP space while maintaining the favorable hydrogen-bonding capacity of the imidazole ring. Procurement of this specific regioisomer enables exploration of SAR space not addressed by the dominant 5- or 8-substituted patent literature.

Aromatase Inhibitor Program Entry Point with Built-in Solubility Handle

The tetrahydroimidazo[1,5-a]pyridine scaffold is a validated aromatase inhibitor core [1]. The 3-carboxylic acid and 1-aminomethyl groups of the target compound provide intrinsic polarity that can improve aqueous solubility relative to the lipophilic 5-aryl tetrahydroimidazo[1,5-a]pyridines (e.g., 5-(p-cyanophenyl) derivatives) that dominate the aromatase patent literature. This solubility advantage facilitates formulation for in vivo efficacy studies and reduces the risk of solubility-limited absorption in preclinical development [2].

Quote Request

Request a Quote for 1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.